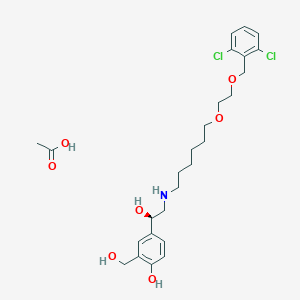

Vilanterol Acetate

Description

Properties

Molecular Formula |

C26H37Cl2NO7 |

|---|---|

Molecular Weight |

546.5 g/mol |

IUPAC Name |

acetic acid;4-[(1R)-2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol |

InChI |

InChI=1S/C24H33Cl2NO5.C2H4O2/c25-21-6-5-7-22(26)20(21)17-32-13-12-31-11-4-2-1-3-10-27-15-24(30)18-8-9-23(29)19(14-18)16-28;1-2(3)4/h5-9,14,24,27-30H,1-4,10-13,15-17H2;1H3,(H,3,4)/t24-;/m0./s1 |

InChI Key |

TVWAEQRFKRTYIG-JIDHJSLPSA-N |

Isomeric SMILES |

CC(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNC[C@@H](C2=CC(=C(C=C2)O)CO)O)Cl |

Canonical SMILES |

CC(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Vilanterol Acetate: A Deep Dive into its Mechanism of Action in Bronchial Smooth Muscle

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vilanterol acetate is a novel, inhaled long-acting beta-2 adrenergic agonist (LABA) with a 24-hour duration of action, making it a cornerstone in the once-daily management of chronic obstructive pulmonary disease (COPD) and asthma.[1] Its therapeutic efficacy is rooted in its high-affinity and selective binding to the β2-adrenergic receptor (β2-AR) on bronchial smooth muscle cells. This interaction initiates a well-defined signaling cascade, culminating in potent and sustained bronchodilation. This technical guide provides a comprehensive overview of the molecular mechanism of action of vilanterol, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.

Molecular Mechanism of Action

Vilanterol's primary mechanism of action is the stimulation of intracellular adenylyl cyclase through the activation of β2-adrenergic receptors, which are Gs protein-coupled receptors.[2] This leads to an increase in the intracellular concentration of cyclic-3',5'-adenosine monophosphate (cAMP). The elevated cAMP levels then activate downstream effector molecules, principally Protein Kinase A (PKA), which mediates the relaxation of bronchial smooth muscle and inhibits the release of immediate hypersensitivity mediators from mast cells.[1]

Receptor Binding and Selectivity

Vilanterol exhibits a high affinity and selectivity for the β2-adrenergic receptor. In preclinical studies, vilanterol demonstrated a subnanomolar affinity for the β2-AR, which was comparable to salmeterol but higher than other LABAs like olodaterol, formoterol, and indacaterol.[1] Its selectivity for the β2-AR over the β1-AR and β3-AR subtypes is a key factor in its favorable safety profile, minimizing off-target cardiovascular effects.[1]

Signaling Pathway

The binding of vilanterol to the β2-AR induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gsα subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. The subsequent increase in intracellular cAMP has several downstream effects that contribute to bronchodilation:

-

Activation of Protein Kinase A (PKA): PKA phosphorylates several target proteins within the smooth muscle cell, leading to a decrease in intracellular calcium concentrations and a reduction in the sensitivity of the contractile apparatus to calcium. This ultimately results in smooth muscle relaxation.

-

Activation of Exchange Protein Directly Activated by cAMP (Epac): Emerging evidence suggests that cAMP can also signal through Epac, which may contribute to the anti-proliferative and anti-inflammatory effects observed with β2-agonists in airway smooth muscle cells.

The following diagram illustrates the core signaling pathway of vilanterol in a bronchial smooth muscle cell.

Caption: this compound Signaling Pathway in Bronchial Smooth Muscle.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of vilanterol in comparison to other long-acting beta-2 agonists.

Table 1: Beta-Adrenergic Receptor Binding Affinities

| Compound | Receptor Subtype | Species | pKi | Reference |

| Vilanterol | β2 | Human | 9.7 ± 0.1 | Slack et al., 2013 |

| β1 | Human | 6.5 ± 0.1 | Slack et al., 2013 | |

| β3 | Human | <5.0 | Slack et al., 2013 | |

| Salmeterol | β2 | Human | 9.3 ± 0.1 | Slack et al., 2013 |

| Formoterol | β2 | Human | 8.8 ± 0.1 | Slack et al., 2013 |

| Indacaterol | β2 | Human | 8.6 ± 0.1 | Slack et al., 2013 |

pKi is the negative logarithm of the inhibitor constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Functional Potency in cAMP Accumulation Assays

| Compound | Receptor Subtype | Cell Line | pEC50 | Intrinsic Activity (vs. Isoprenaline) | Reference |

| Vilanterol | β2 | CHO | 9.4 ± 0.1 | 0.83 ± 0.04 | Slack et al., 2013 |

| β1 | CHO | 6.5 ± 0.1 | 0.81 ± 0.05 | Slack et al., 2013 | |

| β3 | CHO | <5.0 | - | Slack et al., 2013 | |

| Salmeterol | β2 | CHO | 8.8 ± 0.1 | 0.58 ± 0.03 | Slack et al., 2013 |

| Formoterol | β2 | CHO | 8.7 ± 0.1 | 0.94 ± 0.04 | Slack et al., 2013 |

| Indacaterol | β2 | CHO | 8.5 ± 0.1 | 0.89 ± 0.04 | Slack et al., 2013 |

pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates greater potency. Intrinsic activity is a measure of the maximal effect of an agonist in comparison to a full agonist (isoprenaline).

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to characterize the pharmacological profile of vilanterol.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Caption: Experimental Workflow for Radioligand Binding Assay.

Detailed Methodology (adapted from Slack et al., 2013):

-

Membrane Preparation: Membranes are prepared from Chinese hamster ovary (CHO) cells stably expressing the human β2-adrenergic receptor. Cells are harvested, homogenized in a buffer, and centrifuged to pellet the membranes. The final membrane pellet is resuspended in a suitable buffer for the assay.

-

Assay Incubation: The assay is performed in 96-well plates. Membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]dihydroalprenolol) and increasing concentrations of unlabeled vilanterol. The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of vilanterol that inhibits 50% of the specific binding of the radioligand (IC50). The inhibitor constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a compound to stimulate the production of intracellular cAMP, providing a measure of its functional potency (EC50) and intrinsic activity.

Caption: Experimental Workflow for cAMP Functional Assay.

Detailed Methodology (adapted from Slack et al., 2013):

-

Cell Culture: CHO cells stably expressing the human β2-adrenergic receptor are cultured to confluence in 96-well plates.

-

Assay Incubation: The cell culture medium is removed, and the cells are incubated with a buffer containing a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cAMP. The cells are then stimulated with increasing concentrations of vilanterol for a specific time at 37°C.

-

Cell Lysis: The reaction is stopped, and the cells are lysed to release the intracellular cAMP.

-

cAMP Detection: The concentration of cAMP in the cell lysates is determined using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, an Enzyme-Linked Immunosorbent Assay (ELISA), or an AlphaScreen assay.

-

Data Analysis: The data are plotted as a concentration-response curve, and non-linear regression is used to determine the pEC50 and the maximal response (Emax). The intrinsic activity is calculated by comparing the Emax of vilanterol to that of a full agonist like isoprenaline.

Isolated Human Bronchial Smooth Muscle Relaxation Assay

This ex vivo assay directly measures the functional effect of a compound on the contractility of airway smooth muscle.

Detailed Methodology (General Protocol):

-

Tissue Preparation: Human bronchial rings are obtained from surgical resection specimens. The rings are dissected and mounted in organ baths containing a physiological salt solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.

-

Contraction: The bronchial rings are pre-contracted with a spasmogen, such as histamine or methacholine, to induce a stable level of tone.

-

Drug Addition: Cumulative concentrations of vilanterol are added to the organ baths, and the relaxation of the bronchial smooth muscle is measured isometrically using a force transducer.

-

Data Analysis: The relaxant responses are expressed as a percentage of the pre-induced contraction. Concentration-response curves are constructed, and the pEC50 is determined.

Conclusion

This compound is a highly potent and selective long-acting β2-adrenergic agonist with a 24-hour duration of action. Its mechanism of action in bronchial smooth muscle is well-characterized and involves the canonical Gs-adenylyl cyclase-cAMP-PKA signaling pathway, leading to potent and sustained bronchodilation. The quantitative pharmacological data and detailed experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of respiratory medicine. Further research into the role of alternative signaling pathways, such as those involving Epac, may provide additional insights into the full spectrum of vilanterol's therapeutic effects.

References

Vilanterol Acetate: A Comprehensive Technical Guide to its Synthesis and Chemical Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis pathway and chemical structure of Vilanterol Acetate, a key active ingredient in therapeutics for respiratory diseases. The information is compiled from scientific literature and patent filings to support research and development professionals.

Chemical Structure

This compound is the acetate salt of Vilanterol. Vilanterol is a long-acting β2 adrenergic receptor agonist. The chemical structure is provided below:

Chemical Name: 4-[(1R)-2-[[6-[2-[(2,6-dichlorobenzyl)oxy]ethoxy]hexyl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol acetate[1] CAS Number: 503068-35-7[1][2][3] Molecular Formula: C₂₆H₃₇Cl₂NO₇[1] Molecular Weight: 546.48 g/mol

Vilanterol Synthesis Pathway

The total synthesis of Vilanterol can be achieved through a multi-step process, starting from commercially available materials. A representative synthetic route involves the preparation of two key intermediates, an oxazolidinone compound and an alkyl bromide, followed by their coupling and subsequent deprotection steps.

A schematic of a reported synthesis pathway is detailed below.

Caption: A multi-step synthesis pathway for Vilanterol.

Key Experimental Protocols

The following are detailed methodologies for key steps in a reported synthesis of Vilanterol.

Step 1: Synthesis of 5-(2-Chloroacetyl)-2-hydroxybenzaldehyde (3)

-

Reaction: Friedel-Crafts acylation.

-

Procedure: To a solution of aluminum chloride (133 g, 1 mol) in dry dichloromethane (200 ml), chloroacetyl chloride (55.5 g) was added over 30 minutes. Salicylaldehyde (12.2 g, 0.1 mol) in dry DCM was then added to the mixture. The reaction mixture was stirred at reflux temperature. After completion, the reaction was poured onto crushed ice and extracted with ethyl acetate. The organic layer was washed with brine.

-

Purification: The organic layer was concentrated, and the residue was recrystallized from a hexane-ethyl acetate mixture.

Step 2: Synthesis of 2-Chloro-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one (4)

-

Reaction: Chemo-selective reduction.

-

Procedure: Sodium borohydride (294 mg, 7.8 mmol) was added portionwise to a solution of 5-(chloroacetyl)-2-hydroxybenzaldehyde (1.50 g, 7.5 mmol) in acetic acid (38 mL) at 5°C under a nitrogen atmosphere. The mixture was then stirred at room temperature. After the reaction was complete, water (40 mL) was added, and the mixture was neutralized with a saturated sodium carbonate solution. The product was extracted with ethyl acetate.

-

Purification: The combined organic phases were washed with brine, dried over MgSO₄, filtered, and concentrated. The crude residue was purified by column chromatography on silica gel.

Step 3: Alkylation of Oxazolidinone Intermediate (10) with Alkyl Bromide (11) to yield Coupled Product (12)

-

Procedure: Potassium tert-butoxide (4.72 g, 4.216 mmol) was added to a solution of the oxazolidinone compound (10 g, 4.016 mmol) in DMF at room temperature and stirred for 1 hour. The alkyl bromide (16.8 g, 4.417 mmol) in DMF was then added, and stirring was continued at room temperature. Upon completion, cold water was added, and the product was extracted with ethyl acetate.

-

Purification: The organic layer was washed with brine, dried over Na₂SO₄, and concentrated to afford the title compound.

Step 4: Deprotection of the Oxazolidine Group to yield Amino Alcohol (13)

-

Procedure: The coupled product (12) was treated with two equivalents of potassium trimethylsilanolate in THF under reflux conditions.

Step 5: Acetonide Deprotection to yield Vilanterol (1)

-

Procedure: The amino alcohol (13) was treated with 1N HCl solution at 0°C to room temperature to yield (R)-vilanterol.

Another patented method describes the preparation of Vilanterol through the reduction of an intermediate using a reducing agent such as NaBH₄-BF₃·Et₂O or BH₃-THF in a tetrahydrofuran solvent.

Quantitative Data

The following table summarizes the reported yields for various steps in the synthesis of Vilanterol and its intermediates.

| Step | Product | Yield (%) | Reference |

| Friedel-Crafts Acylation | 5-(2-Chloroacetyl)-2-hydroxybenzaldehyde (3) | 75 | |

| Chemo-selective Reduction | 2-Chloro-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one (4) | 85 | |

| Alkylation of Oxazolidinone | Coupled Product (12) | 90 | |

| Deprotection of Oxazolidine Group | Amino Alcohol (13) | 95 | |

| Acetonide Deprotection | (R)-Vilanterol (1) | 70 | |

| Final step of an alternative synthesis | Vilanterol | 92.1 | |

| Final step of Vilanterol Trifenatate synthesis from Vilanterol base | Vilanterol Trifenatate | 92 |

The overall yield for one reported total synthesis of Vilanterol from salicylaldehyde is 11.9%. The chemical purity of the final Vilanterol Trifenatate product was reported to be 99.9%.

References

Preclinical Pharmacological Profile of Vilanterol Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vilanterol acetate is a novel, inhaled long-acting β2-adrenoceptor agonist (LABA) with a 24-hour duration of action, developed for the once-daily treatment of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] This technical guide provides an in-depth overview of the preclinical pharmacological profile of vilanterol, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical pathways and workflows.

Core Pharmacological Attributes

Vilanterol is a potent and selective β2-adrenoceptor agonist.[3] Its pharmacological effect is mediated through the stimulation of intracellular adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP).[4] The subsequent increase in cAMP levels leads to the relaxation of bronchial smooth muscle and inhibition of the release of hypersensitivity mediators from mast cells in the lungs.[4]

Data Summary

The following tables summarize the quantitative data from various preclinical studies, offering a comparative perspective on vilanterol's binding affinity, functional potency, selectivity, and duration of action against other common LABAs.

Table 1: Receptor Binding Affinity of Vilanterol and Comparators

| Compound | Receptor | Affinity (pKi) | Source |

| Vilanterol | Human β2-AR | 9.4 ± 0.1 | Slack et al., 2013 |

| Salmeterol | Human β2-AR | 9.3 ± 0.1 | Slack et al., 2013 |

| Indacaterol | Human β2-AR | 8.8 ± 0.1 | Slack et al., 2013 |

| Olodaterol | Human β2-AR | 8.7 ± 0.1 | Slack et al., 2013 |

| Formoterol | Human β2-AR | 8.4 ± 0.1 | Slack et al., 2013 |

pKi is the negative logarithm of the inhibition constant (Ki).

Table 2: Functional Potency and Intrinsic Efficacy of Vilanterol and Comparators in cAMP Assays

| Compound | Assay System | Potency (pEC50) | Intrinsic Efficacy (% of Isoprenaline) | Source |

| Vilanterol | CHO cells expressing human β2-AR | 9.1 ± 0.1 | 84 ± 3 | Slack et al., 2013 |

| Salmeterol | CHO cells expressing human β2-AR | 8.7 ± 0.1 | 46 ± 2 | Slack et al., 2013 |

| Indacaterol | CHO cells expressing human β2-AR | 8.6 ± 0.1 | 88 ± 4 | Slack et al., 2013 |

| Formoterol | CHO cells expressing human β2-AR | 8.5 ± 0.1 | 100 ± 5 | Slack et al., 2013 |

pEC50 is the negative logarithm of the half maximal effective concentration (EC50).

Table 3: Selectivity Profile of Vilanterol and Comparators

| Compound | β2 vs β1 Selectivity (fold) | β2 vs β3 Selectivity (fold) | Source |

| Vilanterol | ~1000 | ~400 | DrugBank Online |

| Salmeterol | High (exact fold not specified) | High (exact fold not specified) | Slack et al., 2013 |

| Indacaterol | Lower than Vilanterol/Salmeterol | Lower than Vilanterol/Salmeterol | Slack et al., 2013 |

| Formoterol | Lower than Vilanterol/Salmeterol | Lower than Vilanterol/Salmeterol | Slack et al., 2013 |

Table 4: In Vivo Bronchoprotection in Preclinical Models

| Compound | Animal Model | Duration of Action (Half-life, hours) | Source |

| Vilanterol | Guinea Pig | 18 | Aparici et al., 2016 |

| Indacaterol | Guinea Pig | 51 | Aparici et al., 2016 |

| Olodaterol | Guinea Pig | 47 | Aparici et al., 2016 |

Signaling Pathway

Vilanterol exerts its therapeutic effect through the canonical β2-adrenoceptor signaling pathway, leading to bronchodilation.

References

- 1. In vitro pharmacological characterization of vilanterol, a novel long-acting β2-adrenoceptor agonist with 24-hour duration of action. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 2. In vitro pharmacological characterization of vilanterol, a novel long-acting β2-adrenoceptor agonist with 24-hour duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] In Vitro Pharmacological Characterization of Vilanterol, a Novel Long-Acting β2-Adrenoceptor Agonist with 24-Hour Duration of Action | Semantic Scholar [semanticscholar.org]

- 4. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to the Molecular Interactions of Vilanterol with the β2-Adrenoceptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vilanterol, a long-acting β2-adrenergic receptor agonist (LABA), is a cornerstone in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its clinical efficacy, characterized by a 24-hour duration of action, stems from its specific molecular interactions with the β2-adrenoceptor (β2-AR), a G-protein coupled receptor (GPCR) predominantly expressed in the smooth muscle of the airways. Activation of the β2-AR by Vilanterol initiates a signaling cascade that leads to bronchodilation. This technical guide provides a comprehensive overview of the molecular interactions between Vilanterol and the β2-AR, detailing binding affinities, functional pharmacology, signaling pathways, and the experimental methodologies used to elucidate these interactions.

Data Presentation

Quantitative Pharmacological Data for Vilanterol at the β2-Adrenoceptor

| Parameter | Value | Species/System | Reference |

| Binding Affinity (pKi) | 9.4 | Human Lung Membranes | [1] |

| Functional Potency (pEC50) | 8.6 | Guinea Pig Trachea | [2] |

| Selectivity vs. β1-AR | >1000-fold | Recombinant Human Receptors | [3] |

| Selectivity vs. β3-AR | >400-fold | Recombinant Human Receptors | [3] |

| Intrinsic Efficacy | Comparable to indacaterol, greater than salmeterol | Recombinant Assays | [4] |

Molecular Interactions and Binding Mode

While a crystal structure of Vilanterol in complex with the β2-adrenoceptor is not publicly available, a proposed binding mode has been put forward based on molecular modeling. This model suggests that Vilanterol, like other β2-agonists, anchors its ethanolamine moiety within the orthosteric binding pocket of the receptor. Key interactions are predicted to occur with specific amino acid residues that are highly conserved among adrenergic receptors. The long lipophilic side chain of Vilanterol is thought to extend into a hydrophobic exosite, contributing to its high affinity and long residence time at the receptor. This prolonged interaction is a key determinant of its 24-hour duration of action.

Signaling Pathways

The binding of Vilanterol to the β2-adrenoceptor primarily activates the canonical Gs-protein signaling pathway. This activation initiates a cascade of intracellular events culminating in smooth muscle relaxation. In addition to the G-protein pathway, β2-AR signaling can also be modulated through β-arrestin recruitment, which can lead to receptor desensitization and internalization, as well as activation of G-protein-independent signaling pathways. The potential for Vilanterol to act as a biased agonist, preferentially activating one pathway over the other, is an area of active research.

Vilanterol-Activated β2-Adrenoceptor Signaling

β-Arrestin Mediated Regulation of β2-Adrenoceptor Signaling

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol outlines the determination of the binding affinity (Ki) of Vilanterol for the β2-adrenoceptor using a competition binding assay with a radiolabeled antagonist.

Detailed Methodology:

-

Membrane Preparation: Membranes rich in β2-adrenoceptors are prepared from a relevant source, such as human lung parenchyma or cells recombinantly expressing the human β2-AR. The tissue or cells are homogenized in a buffered solution and subjected to differential centrifugation to isolate the membrane fraction.

-

Assay Buffer: A suitable buffer, such as Tris-HCl, containing ions like MgCl2 is used to maintain pH and ionic strength.

-

Incubation: In a multi-well plate, a constant concentration of the radioligand (e.g., [3H]propranolol) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled Vilanterol.

-

Non-specific Binding: To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled, high-affinity β2-AR antagonist (e.g., propranolol).

-

Equilibration: The incubation is carried out for a sufficient time at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to fit a competition binding curve. The concentration of Vilanterol that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol describes the measurement of Vilanterol's functional potency (EC50) by quantifying the accumulation of cyclic AMP (cAMP) in cells expressing the β2-adrenoceptor.

Detailed Methodology:

-

Cell Culture: Cells endogenously or recombinantly expressing the β2-adrenoceptor (e.g., CHO-K1 cells) are cultured in appropriate media.

-

Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.

-

Pre-incubation: The cell culture medium is replaced with a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Agonist Stimulation: Cells are treated with increasing concentrations of Vilanterol and incubated for a specific time (e.g., 30 minutes) at 37°C to stimulate cAMP production.

-

Cell Lysis: The stimulation is terminated, and the cells are lysed to release the intracellular cAMP.

-

cAMP Detection: The concentration of cAMP in the cell lysates is quantified using a variety of methods, such as:

-

Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay where a fluorescently labeled cAMP analog competes with the sample cAMP for binding to an anti-cAMP antibody.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based immunoassay utilizing a similar competitive binding principle.

-

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the Vilanterol concentration. The EC50 value, which is the concentration of Vilanterol that produces 50% of the maximal response, is determined by non-linear regression analysis.

Conclusion

Vilanterol's efficacy as a once-daily treatment for respiratory diseases is firmly rooted in its distinct molecular interactions with the β2-adrenoceptor. Its high affinity, prolonged receptor occupancy, and potent activation of the Gs-cAMP signaling pathway collectively contribute to its sustained bronchodilatory effect. Further investigation into its potential for biased agonism and the precise structural details of its interaction with the β2-AR will undoubtedly provide deeper insights into its mechanism of action and pave the way for the development of next-generation respiratory therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. β2-adrenoceptor agonists: current and future direction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro pharmacological characterization of vilanterol, a novel long-acting β2-adrenoceptor agonist with 24-hour duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Vilanterol Acetate Structure-Activity Relationship (SAR) Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of vilanterol acetate, a long-acting β2-adrenergic agonist (LABA) utilized in the treatment of chronic obstructive pulmonary disease (COPD) and asthma. This document delves into the key structural modifications that led to the discovery of vilanterol, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Vilanterol and the Antedrug Approach

Vilanterol is a novel, inhaled LABA with a 24-hour duration of action, allowing for once-daily dosing.[1] Its development was guided by the "antedrug" concept, aiming to create a locally active drug with rapid systemic inactivation to minimize side effects.[1] The design of vilanterol was based on the structure of salmeterol, with a key modification of introducing an ether linkage in the side chain. This modification was intended to provide a site for rapid metabolism in the systemic circulation, leading to inactive metabolites and an improved therapeutic index.[1]

The core structure of vilanterol consists of a saligenin head, responsible for binding to the β2-adrenergic receptor, and a long, lipophilic side chain that anchors the molecule to the receptor, contributing to its long duration of action. The SAR studies focused on optimizing the potency, selectivity, and pharmacokinetic properties of the molecule by modifying this side chain.

β2-Adrenergic Receptor Signaling Pathway

Vilanterol exerts its therapeutic effect by acting as an agonist at the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). Upon binding, vilanterol stabilizes a conformational state of the receptor that promotes the activation of the associated heterotrimeric Gs protein. This initiates a signaling cascade that ultimately leads to bronchodilation.[2][3]

Structure-Activity Relationship (SAR) of Vilanterol Analogues

The discovery of vilanterol (compound 13f in the original publication) resulted from systematic modifications of the salmeterol scaffold. The primary goal was to introduce a metabolically labile ether linkage in the side chain to achieve the desired antedrug properties. The following tables summarize the quantitative SAR data for key analogues, focusing on their potency at the β2-adrenergic receptor and their selectivity over β1 and β3 subtypes.

Modification of the Ether Linkage Position

A series of analogues were synthesized to explore the optimal position of the ether oxygen in the side chain. The data below demonstrates the impact of varying the number of methylene groups (m and n) on either side of the ether linkage.

| Compound | m | n | β2 pEC50 | β1 pEC50 | β3 pEC50 | β2/β1 Selectivity | β2/β3 Selectivity |

| 13a | 2 | 4 | 8.8 | < 5.0 | 6.5 | > 6310 | 200 |

| 13b | 3 | 3 | 9.0 | < 5.0 | 6.7 | > 10000 | 200 |

| 13c | 4 | 2 | 9.1 | < 5.0 | 6.8 | > 12589 | 200 |

| 13d | 2 | 6 | 9.2 | < 5.0 | 6.9 | > 15849 | 200 |

| 13e | 4 | 4 | 9.3 | < 5.0 | 7.0 | > 19953 | 200 |

| 13f (Vilanterol) | 6 | 2 | 9.4 | < 5.0 | 7.1 | > 25119 | 200 |

Data extracted from the supplementary information of Procopiou et al., J. Med. Chem. 2010, 53, 4522–4530.

The results indicate that increasing the length of the alkyl chain between the nitrogen and the ether oxygen (m) generally leads to increased potency at the β2 receptor. Vilanterol, with six methylene groups (m=6), exhibited the highest potency in this series.

Modification of the Terminal Aryl Group

The nature of the terminal aryl group at the end of the side chain was also investigated to understand its influence on receptor binding and activity.

| Compound | Ar | β2 pEC50 | β1 pEC50 | β3 pEC50 | β2/β1 Selectivity | β2/β3 Selectivity |

| 18a | Phenyl | 9.0 | < 5.0 | 6.7 | > 10000 | 200 |

| 18d | 2-Chlorophenyl | 9.2 | < 5.0 | 6.9 | > 15849 | 200 |

| 18e | 3-Chlorophenyl | 9.1 | < 5.0 | 6.8 | > 12589 | 200 |

| 18g | 2,6-Dichlorophenyl | 9.4 | < 5.0 | 7.1 | > 25119 | 200 |

| 18h | 2-Fluorophenyl | 9.1 | < 5.0 | 6.8 | > 12589 | 200 |

Data extracted from the supplementary information of Procopiou et al., J. Med. Chem. 2010, 53, 4522–4530.

Substitution on the terminal phenyl ring significantly impacted potency. The 2,6-dichloro substitution, as seen in vilanterol, provided the highest β2 potency and selectivity.

Experimental Protocols

The following protocols are representative of the methods used in the SAR studies of vilanterol.

General Experimental Workflow for SAR Studies

The SAR studies for vilanterol followed a systematic workflow, from the chemical synthesis of analogues to their biological evaluation.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for human β1, β2, and β3 adrenergic receptors.

Materials:

-

Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human β1, β2, or β3 adrenergic receptor.

-

[³H]-CGP12177 (non-selective β-antagonist radioligand).

-

Assay buffer (e.g., 50 mM HEPES, 1 mM EDTA, 0.1% BSA, pH 7.4).

-

Test compounds (vilanterol analogues).

-

Propranolol (for non-specific binding determination).

-

96-well plates.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, add assay buffer, radioligand, and either test compound or buffer (for total binding) or a high concentration of propranolol (for non-specific binding).

-

Add the cell membranes to initiate the binding reaction.

-

Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the assay by rapid filtration through a glass fiber filter plate, washing with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plates and add scintillation fluid to each well.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate the Ki values from the IC50 values obtained from competitive binding curves using the Cheng-Prusoff equation.

cAMP Functional Assays

Objective: To determine the potency (EC50) and intrinsic activity of test compounds at human β1, β2, and β3 adrenergic receptors.

Materials:

-

CHO cells stably expressing the human β1, β2, or β3 adrenergic receptor.

-

Cell culture medium.

-

Test compounds.

-

Isoprenaline (a full β-agonist, for comparison).

-

cAMP assay kit (e.g., HTRF-based).

-

96-well or 384-well plates.

Procedure:

-

Seed the cells in multi-well plates and grow to a suitable confluency.

-

On the day of the assay, replace the culture medium with a stimulation buffer.

-

Add varying concentrations of the test compounds or isoprenaline to the wells.

-

Incubate the plates at 37°C for a defined period (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the log of the agonist concentration to generate dose-response curves.

-

Determine the EC50 values from the dose-response curves.

-

Calculate the intrinsic activity relative to the maximum response produced by isoprenaline.

Conclusion

The structure-activity relationship studies of vilanterol have provided valuable insights into the design of long-acting β2-adrenergic agonists. The systematic exploration of the side chain, particularly the introduction of a metabolically labile ether linkage and the optimization of the terminal aryl group, led to the discovery of a potent and selective β2-agonist with a 24-hour duration of action. The antedrug approach employed in the development of vilanterol represents a successful strategy for improving the therapeutic index of inhaled respiratory medicines. The data and methodologies presented in this guide serve as a valuable resource for researchers in the field of respiratory drug discovery and development.

References

An In-Depth Technical Guide to the Early-Stage In Vitro Characterization of Vilanterol Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vilanterol Acetate is a novel, inhaled long-acting β2-adrenoceptor agonist (LABA) with a 24-hour duration of action, making it suitable for once-daily dosing in the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] As a selective agonist, its therapeutic effect is primarily mediated by the activation of β2-adrenoceptors located on the smooth muscle of the airways, leading to bronchodilation.[3] This document provides a comprehensive technical overview of the essential early-stage in vitro assays and characterization data for Vilanterol, focusing on its receptor binding profile and functional pharmacology.

Mechanism of Action

Vilanterol exerts its pharmacological effects by binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[4] This binding stimulates the intracellular enzyme adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP).[4] The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which in turn phosphorylates key intracellular proteins. This signaling cascade results in the relaxation of airway smooth muscle, leading to bronchodilation and improved airflow.

Receptor Binding Profile

The initial characterization of a receptor agonist involves determining its affinity and selectivity for its target receptor compared to off-target receptors. This is crucial for predicting both efficacy and potential side effects. Radioligand binding assays are the gold standard for quantifying these parameters.

Data Presentation: Binding Affinity & Selectivity

Vilanterol demonstrates a high, subnanomolar affinity for the β2-adrenoceptor. Its binding profile shows a significant selectivity for the β2 receptor over β1 and β3 subtypes, which is a desirable characteristic for minimizing potential cardiac (β1-mediated) side effects.

| Compound | Target Receptor | Affinity (pEC50) | Selectivity (Fold-Difference vs. β2) | Reference |

| Vilanterol | β2-AR | 9.4 | - | **** |

| β1-AR | 6.4 | ~1000x | ||

| β3-AR | 6.1 | ~2000x | ||

| Salmeterol | β2-AR | Comparable to Vilanterol | Similar to Vilanterol | |

| Formoterol | β2-AR | Lower than Vilanterol | Significantly lower than Vilanterol | |

| Indacaterol | β2-AR | Lower than Vilanterol | Significantly lower than Vilanterol |

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency. Fold-selectivity is derived from the difference in pEC50 values.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines a general method for determining the binding affinity (Ki) of a test compound like Vilanterol for the β2-adrenoceptor.

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the β2-adrenoceptor (e.g., CHO cells transfected with the human β2-AR) in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

Perform differential centrifugation to pellet the membranes. The first spin at low speed (e.g., 1,000 x g) removes nuclei and debris, and a subsequent high-speed spin (e.g., 20,000 x g) pellets the membrane fraction.

-

Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Determine the total protein concentration of the membrane preparation using a standard method like the BCA assay.

-

-

Assay Execution:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add the membrane preparation (e.g., 20-50 µg of protein), a fixed concentration of a suitable radioligand for the β2-AR (e.g., [³H]-dihydroalprenolol or ¹²⁵I-CYP), and varying concentrations of the unlabeled test compound (Vilanterol).

-

Include control wells for 'total binding' (radioligand + membranes, no competitor) and 'non-specific binding' (radioligand + membranes + a high concentration of a non-radiolabeled antagonist like propranolol).

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes) with gentle agitation.

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters), which trap the membranes with bound radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and measure the trapped radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate 'specific binding' by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression.

-

Calculate the inhibitory constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Potency and Intrinsic Efficacy

Following binding characterization, functional assays are performed to determine the potency of the compound (EC50) in eliciting a biological response and its intrinsic activity (IA) relative to a full agonist. For β2-agonists, the key functional response is the accumulation of the second messenger, cAMP.

Data Presentation: Functional Potency & Intrinsic Activity

In functional cAMP assays, Vilanterol demonstrates high potency and shows a level of intrinsic efficacy comparable to indacaterol but significantly greater than that of salmeterol.

| Compound | Assay System | Potency (pEC50) | Intrinsic Activity (IA) vs. Isoproterenol | Reference |

| Vilanterol | CHO cells (cAMP) | 9.4 | 0.69 | **** |

| Indacaterol | CHO cells (cAMP) | - | Comparable to Vilanterol | |

| Salmeterol | CHO cells (cAMP) | - | Significantly lower than Vilanterol |

Note: Intrinsic Activity (IA) is expressed as a ratio relative to a full agonist (e.g., isoproterenol), where IA = 1 represents a full agonist and IA < 1 represents a partial agonist.

Experimental Protocol: cAMP Accumulation Assay

This protocol describes a general method for measuring cAMP production in response to β2-adrenoceptor stimulation.

-

Cell Culture and Seeding:

-

Use an adherent cell line stably or transiently expressing the human β2-adrenoceptor, such as HEK293 or CHO cells.

-

Seed the cells into 96-well or 384-well cell culture plates at an appropriate density and allow them to attach and grow, typically overnight.

-

-

Agonist Stimulation:

-

On the day of the assay, remove the culture medium.

-

Wash the cells gently with a suitable buffer (e.g., PBS).

-

Add fresh assay medium or buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX, to prevent the degradation of newly synthesized cAMP.

-

Add varying concentrations of the test agonist (Vilanterol) to the wells. Include a vehicle control and a reference full agonist (e.g., isoproterenol).

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP accumulation.

-

-

Cell Lysis and cAMP Detection:

-

Terminate the stimulation by lysing the cells using the lysis reagent provided with the detection kit.

-

Measure the intracellular cAMP concentration. Several commercial kits are available for this, commonly based on competitive immunoassays using technologies like HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP provided in the detection kit.

-

Determine the cAMP concentration for each experimental well by interpolating from the standard curve.

-

Plot the cAMP concentration against the log concentration of the agonist.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 (potency) and Emax (maximum effect) for the test compound.

-

Calculate the Intrinsic Activity (IA) by normalizing the Emax of the test compound to the Emax of the reference full agonist.

-

Mandatory Visualizations

Signaling Pathway

Caption: Vilanterol activates the β2-AR/cAMP signaling cascade.

Experimental Workflow

Caption: General workflow for the in vitro characterization of Vilanterol.

Conclusion

The early-stage in vitro characterization of this compound confirms its profile as a potent, selective, and long-acting β2-adrenoceptor agonist. Radioligand binding studies establish its high affinity and selectivity for the β2-AR, while functional assays demonstrate its high potency in stimulating the cAMP signaling pathway, which underlies its bronchodilatory effect. These foundational pharmacological data are consistent with its clinical efficacy as a once-daily inhaled therapy for respiratory diseases.

References

Vilanterol Acetate and its Central Role in cAMP Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vilanterol acetate is a selective long-acting beta-2 adrenergic agonist (LABA) utilized in the management of respiratory conditions such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1] Its therapeutic efficacy is rooted in its ability to induce prolonged bronchodilation. This guide provides an in-depth examination of the molecular mechanisms underpinning vilanterol's action, with a specific focus on its role in the production of cyclic adenosine monophosphate (cAMP) and the subsequent activation of downstream signaling pathways.

Overview of this compound

Vilanterol is characterized by its 24-hour duration of action, allowing for once-daily dosing, which can improve patient adherence to treatment regimens.[1] It is a core component of several combination therapies, often formulated with inhaled corticosteroids (ICS) like fluticasone furoate or long-acting muscarinic antagonists (LAMAs) such as umeclidinium bromide.

Therapeutic Significance in Respiratory Diseases

The targeted action of vilanterol on the beta-2 adrenergic receptors (β2-AR) in the smooth muscle of the airways leads to muscle relaxation and a widening of the airways, making it easier to breathe.[2] This mechanism is central to alleviating the symptoms of obstructive lung diseases.

Scope of the Guide

This technical guide will dissect the pharmacological profile of vilanterol, presenting quantitative data on its potency and receptor selectivity. It will also provide detailed methodologies for key experimental assays used to characterize its activity and will visualize the core signaling pathways and experimental workflows using Graphviz diagrams.

Mechanism of Action of this compound

Vilanterol as a Long-Acting Beta-2 Adrenergic Agonist (LABA)

Vilanterol's primary mechanism of action is as a potent and selective agonist for the β2-AR.[3][4] Upon inhalation, it binds to these receptors on the surface of airway smooth muscle cells, initiating a signaling cascade that results in bronchodilation.

Interaction with the β2-Adrenergic Receptor (β2-AR)

The binding of vilanterol to the β2-AR, a G-protein coupled receptor (GPCR), induces a conformational change in the receptor. This change facilitates the activation of the associated heterotrimeric Gs protein.

Structural and Pharmacokinetic Properties

Vilanterol possesses a high affinity for the β2-AR, which contributes to its long duration of action. Following inhalation, it is primarily absorbed from the lungs, with peak plasma concentrations occurring within 5 to 15 minutes.

Vilanterol-Mediated cAMP Production

The activation of the β2-AR by vilanterol directly leads to the increased intracellular production of the second messenger, cAMP.

The β2-Adrenergic Receptor Signaling Cascade

The vilanterol-bound β2-AR activates the Gs alpha subunit, which in turn stimulates the enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cAMP.

Quantitative Analysis of cAMP Production

The potency of vilanterol in stimulating cAMP production is a key measure of its efficacy. This is often quantified by the half-maximal effective concentration (EC50).

Table 1: In Vitro Potency and Efficacy of Vilanterol at Human β-Adrenergic Receptors

| Receptor Subtype | pEC50 | EC50 (nM) | Intrinsic Activity (IA) | Reference |

| β2-AR | 9.4 | 0.4 | 0.69 | |

| β1-AR | 6.4 | 398 | - | |

| β3-AR | 6.1 | 794 | - | |

| pEC50 is the negative logarithm of the EC50 value. Intrinsic Activity (IA) is relative to the full agonist isoproterenol. |

Experimental Protocols for Measuring cAMP Levels

A common method for quantifying intracellular cAMP is through competitive immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay) or HTRF (Homogeneous Time-Resolved Fluorescence).

-

Cell Seeding: Plate cells expressing the β2-AR (e.g., CHO-K1 cells) in 96-well plates and culture overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer.

-

Cell Stimulation: Treat the cells with the vilanterol dilutions for a specified period (e.g., 30 minutes) at 37°C to stimulate cAMP production.

-

Cell Lysis: Lyse the stimulated cells to release the intracellular cAMP.

-

Competitive Binding: Add a mixture of a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog to the cell lysate. The endogenously produced cAMP competes with the d2-labeled cAMP for binding to the antibody.

-

Signal Detection: After an incubation period, measure the HTRF signal. A high level of endogenous cAMP results in a low HTRF signal, and vice versa.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP to interpolate the concentrations in the experimental samples. Calculate EC50 values from the concentration-response curves.

Downstream Signaling Pathways Modulated by Vilanterol

The increase in intracellular cAMP initiated by vilanterol activates several downstream effectors, most notably Protein Kinase A (PKA).

Protein Kinase A (PKA) Activation

cAMP binds to the regulatory subunits of the inactive PKA holoenzyme, causing a conformational change that releases the active catalytic subunits.

PKA-Mediated Phosphorylation of Target Proteins

The active PKA catalytic subunits phosphorylate various intracellular proteins, leading to the physiological effects of vilanterol.

PKA phosphorylates and inactivates myosin light chain kinase (MLCK) and phosphorylates and activates myosin light chain phosphatase (MLCP). These actions lead to the dephosphorylation of myosin light chains, resulting in the relaxation of airway smooth muscle and bronchodilation.

In addition to its effects on smooth muscle, increased cAMP can also inhibit the release of inflammatory mediators from mast cells and other pro-inflammatory cells in the lungs.

Receptor Binding and Selectivity

Vilanterol exhibits a high degree of selectivity for the β2-AR over other beta-adrenergic receptor subtypes, which is crucial for minimizing off-target side effects.

Binding Affinity for β-Adrenergic Receptor Subtypes

Table 2: Receptor Binding Affinities (Ki) of Vilanterol for β-Adrenergic Receptors

| Receptor Subtype | Ki (nM) | Reference |

| β2-AR | Data not available | - |

| β1-AR | Data not available | - |

| β3-AR | Data not available | - |

Experimental Protocols for Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a drug for its receptor.

-

Cell Culture: Grow cells expressing the target β-adrenergic receptor subtype in large quantities.

-

Homogenization: Harvest the cells and homogenize them in a cold lysis buffer to rupture the cell membranes.

-

Centrifugation: Perform differential centrifugation to isolate the membrane fraction containing the receptors.

-

Protein Quantification: Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, incubate the prepared cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]-CGP 12177) that binds to the target receptor.

-

Competition: Add increasing concentrations of unlabeled vilanterol to compete with the radioligand for binding to the receptor.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).

-

Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of vilanterol. Fit the data to a one-site competition model to determine the IC50 (the concentration of vilanterol that inhibits 50% of the specific radioligand binding). The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

This compound is a highly potent and selective long-acting β2-adrenergic agonist that exerts its therapeutic effects through the stimulation of the β2-AR/Gs/adenylyl cyclase signaling pathway, leading to a sustained increase in intracellular cAMP. This elevation in cAMP activates PKA, which in turn mediates the phosphorylation of key proteins involved in airway smooth muscle relaxation, resulting in prolonged bronchodilation. The high selectivity of vilanterol for the β2-AR contributes to its favorable safety profile. The in-depth understanding of these molecular mechanisms is critical for the continued development and optimization of therapies for obstructive lung diseases.

References

- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. In vitro pharmacological characterization of vilanterol, a novel long-acting β2-adrenoceptor agonist with 24-hour duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro pharmacological characterization of vilanterol, a novel long-acting β2-adrenoceptor agonist with 24-hour duration of action. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

The chemical synthesis and purification of Vilanterol Trifenatate

An In-depth Technical Guide to the Chemical Synthesis and Purification of Vilanterol Trifenatate

Introduction

Vilanterol Trifenatate is a potent and selective long-acting β2-adrenergic agonist (LABA) utilized in the treatment of respiratory conditions such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][2] Its therapeutic effect stems from its ability to induce bronchodilation.[1] Chemically, Vilanterol Trifenatate is the triphenylacetate salt of Vilanterol.[3][] The full IUPAC name is 4-[(1R)-2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol;2,2,2-triphenylacetic acid. The molecule possesses a single chiral center, with the (R)-enantiomer being the active form. This guide provides a detailed overview of its chemical synthesis, the subsequent salt formation, and the critical purification processes required to achieve the high level of purity demanded for an active pharmaceutical ingredient (API).

Chemical Synthesis of Vilanterol Base

The total synthesis of Vilanterol is a multi-step process that can be strategically divided into the synthesis of two key intermediates, which are then coupled and further processed to yield the final Vilanterol base. A common retrosynthetic approach breaks the molecule down into a chiral oxazolidinone intermediate and an alkyl bromide side chain.

Experimental Protocols: Synthesis of Key Intermediates

1. Synthesis of Chloro-ketone Intermediate (Compound 5) A key starting material for the chiral core is salicylaldehyde.

-

Step 1: Friedel-Crafts Acylation: Salicylaldehyde (2) undergoes Friedel-Crafts acylation with chloroacetyl chloride in the presence of aluminum chloride (AlCl3) in dichloromethane (DCM) to produce the acylated product (3).

-

Step 2: Chemoselective Reduction: The aldehyde group in compound 3 is selectively reduced using sodium borohydride (NaBH4) and acetic acid to yield the corresponding alcohol (4).

-

Step 3: Acetonide Protection: The diol in compound 4 is protected using 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid in dichloromethane. This reaction is stirred until the suspension becomes a homogeneous solution, which is then washed with saturated sodium bicarbonate. Evaporation of the solvent yields the protected chloro-ketone (5) as a solid with a typical yield of around 90%.

2. Synthesis of Chiral Oxazolidinone Intermediate (Compound 10) The synthesis continues from the protected chloro-ketone to build the chiral center.

-

Step 4: Azide Formation: The chloro-ketone (5) is converted to the corresponding alfa-azidomethyl ketone (6).

-

Step 5: Corey-Itsuno Reduction: The ketone in compound 6 is stereoselectively reduced to the corresponding alcohol using a Corey-Bakshi-Shibata (CBS) reduction.

-

Step 6: Azide Reduction: The resulting azide (7) is reduced to a primary amine using 10% Palladium on carbon (Pd/C) in methanol, yielding the amino alcohol (8) in approximately 80% yield.

-

Step 7: Amine Protection: The amino group of compound 8 is protected with a tert-butyloxycarbonyl (BOC) group using di-tert-butyl dicarbonate ((BOC)2O) and a base like DIPEA in DMF solvent to give compound 9.

-

Step 8: Oxazolidinone Ring Formation: Compound 9 is treated with potassium tert-butoxide (KOtBu) in dimethylformamide to induce cyclization, forming the crucial chiral oxazolidinone intermediate (10). This intermediate is a stable crystalline solid obtained in about 70% yield.

3. Synthesis of Alkyl Bromide Side Chain (Compound 11) The synthesis of the side chain, 2-[2-(6-bromohexyloxy)-ethoxymethyl]-1,3-dichlorobenzene (Compound III in some literature, equivalent to 11 here), is prepared separately. This process involves coupling 2,6-dichlorobenzyl alcohol with a protected bromo-ethoxy-hexane derivative. It is critical that the 1,6-dibromohexane used in this synthesis contains minimal amounts of 1,5-dibromopentane impurity (less than 0.15%) to ensure final product purity.

Assembly and Deprotection to Vilanterol Base

-

Step 9: Coupling Reaction: The chiral oxazolidinone (10) is coupled with the alkyl bromide side chain (11). This alkylation occurs cleanly under mild conditions. This step can be carried out as part of a one-pot or telescoped process to improve efficiency.

-

Step 10: Oxazolidinone Ring Opening: The oxazolidinone protecting group is removed by adding a base, such as potassium trimethylsilanolate, in a solvent like THF under reflux, furnishing the amino alcohol (13) in high yield (approx. 95%).

-

Step 11: Final Deprotection: The acetonide protecting group is removed under mild acidic conditions, for instance, by treatment with 1N HCl solution at 0°C to room temperature, to yield the final (R)-Vilanterol base (1). The overall yield from salicylaldehyde is reported to be around 11.9%.

Caption: Vilanterol Base Synthesis Workflow.

Formation of Vilanterol Trifenatate Salt

Vilanterol Trifenatate is the triphenylacetate salt form, which is prepared by reacting the Vilanterol free base with triphenylacetic acid. This step is crucial for obtaining a stable, crystalline solid suitable for pharmaceutical formulation.

Experimental Protocol: Salt Formation

A common procedure involves dissolving Vilanterol base and triphenylacetic acid in a suitable solvent system, followed by controlled crystallization.

-

Method 1 (Dichloromethane/t-Butanol): Vilanterol base (e.g., 8g) and triphenylacetic acid (e.g., 4.75g) are added to a solvent mixture of dichloromethane (33mL) and t-butanol (167mL). The mixture is heated to 66°C to achieve complete dissolution. A controlled cooling program is then initiated: cooling from 66°C to 30°C at a rate of 0.3°C/min, holding at 30°C for 1 hour, then cooling from 30°C to 5°C at 0.2°C/min, and finally holding at 5°C for 3 hours. The resulting white solid is isolated by filtration and dried under vacuum at 40°C. This method reports a high yield of 92% and a chemical purity of 99.9%.

-

Method 2 (Ethanol): Vilanterol base (95% pure; 3.28g) is dissolved in ethanol (20mL), and triphenylacetic acid (1.81g) is added. The mixture is heated to 80°C to form a solution, then allowed to cool to ambient temperature. The product crystallizes, is filtered, washed with a small amount of ethanol, and dried in a vacuum oven at 50°C. This process yields the salt as a white crystalline solid with a yield of 88%.

| Parameter | Method 1 | Method 2 |

| Solvent System | Dichloromethane / t-Butanol | Ethanol |

| Temperature Profile | Heat to 66°C, controlled cool to 5°C | Heat to 80°C, cool to ambient |

| Reported Yield | 92% | 88% |

| Reported Purity | 99.9% | Not specified, but used 95% pure base |

Table 1: Comparison of Vilanterol Trifenatate Salt Formation Protocols.

Purification of Vilanterol Trifenatate

Achieving high purity (often >99.9%) is critical for APIs. The primary method for purifying Vilanterol Trifenatate is recrystallization, which is effective at removing process-related impurities, including a particularly difficult-to-remove species designated "Impurity A". The choice of solvent is crucial for effective purification. Ketone solvents have been found to be particularly effective.

Experimental Protocols: Recrystallization

1. Recrystallization in Methyl Ethyl Ketone (MEK)

-

a) Suspend crude Vilanterol Trifenatate in 8 to 10 volumes of MEK.

-

b) Heat the suspension to a temperature between 55°C and 60°C until a clear solution is obtained.

-

c) Cool the solution to a temperature between 46°C and 55°C.

-

d) Seed the solution with Vilanterol Trifenatate crystals to induce controlled crystallization.

-

e) Continue cooling the mixture to 20°C to 25°C to complete the crystallization process.

-

f) Isolate the crystallized solid by filtration, wash with cold MEK, and dry under vacuum at 50-60°C.

2. Recrystallization in Methyl Isobutyl Ketone (MIK)

-

a) Suspend the crude product in a larger volume of MIK, approximately 30 to 35 volumes.

-

b) Heat the suspension to a temperature between 65°C and 70°C to achieve dissolution.

-

c) Cool the solution to a temperature range of 54°C to 62°C.

-

d) Seed the solution with pure crystals.

-

e) Cool the mixture to 20°C to 25°C to allow for full crystallization.

-

f) Isolate the solid by filtration and dry appropriately.

| Parameter | MEK Protocol | MIK Protocol |

| Solvent Volume | 8-10 V | 30-35 V |

| Dissolution Temp. | 55-60°C | 65-70°C |

| Seeding Temp. | 46-55°C | 54-62°C |

| Final Temp. | 20-25°C | 20-25°C |

Table 2: Recrystallization Protocols for Vilanterol Trifenatate.

Caption: Purification Workflow via Recrystallization.

Analytical Characterization and Quality Control

A robust set of analytical methods is required to ensure the identity, purity, and quality of Vilanterol Trifenatate. High-Performance Liquid Chromatography (HPLC) is the primary technique used.

-

Reversed-Phase HPLC (RP-HPLC): This method is used for assay determination and to quantify impurities. A typical method uses a C18 column with a mobile phase consisting of a mixture of methanol, acetonitrile (ACN), and a phosphate buffer, delivered at a flow rate of around 1.0 mL/min. Detection is commonly performed using a UV detector at wavelengths between 260-280 nm. The method must be validated according to ICH guidelines to demonstrate its specificity, precision, accuracy, linearity, and robustness.

-

Chiral HPLC: Since Vilanterol is a chiral molecule, a specific chiral HPLC method is necessary to determine its enantiomeric purity and quantify the unwanted (S)-isomer. One such method employs a Chiralpak ID column with a mobile phase of hexane, ethanol, and ethanolamine (e.g., 75:25:0.1 v/v/v) at a 1.0 mL/min flow rate. This is critical as different enantiomers can have different pharmacological or toxicological profiles.

| Parameter | RP-HPLC for Purity/Assay | Chiral HPLC for Enantiomeric Purity |

| Column | Waters BEH C18, 4.6x150mm, 5µm | Chiralpak ID, 4.6x250mm, 5µm |

| Mobile Phase | Methanol:ACN:Phosphate Buffer (e.g., 60:20:20) | Hexane:Ethanol:Ethanolamine (75:25:0.1) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at ~280 nm | UV |

| Purpose | Quantify Vilanterol and its impurities | Separate and quantify (R)- and (S)-Vilanterol |

Table 3: Summary of Key HPLC Methods.

Mechanism of Action: Signaling Pathway

Vilanterol exerts its therapeutic effect by acting as a selective agonist for the β2-adrenergic receptor, which is predominantly found in the smooth muscle of the airways.

-

Receptor Binding: Vilanterol binds to the β2-adrenergic receptor on bronchial smooth muscle cells.

-

Adenylyl Cyclase Activation: This binding stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

Muscle Relaxation: The subsequent increase in intracellular cAMP levels leads to the relaxation of bronchial smooth muscle, resulting in bronchodilation and improved airflow.

Caption: Vilanterol Pharmacological Signaling Pathway.

References

Methodological & Application

Application Notes: Vilanterol Acetate In Vitro Assays in Human Bronchial Cells

Introduction

Vilanterol Acetate is a long-acting beta-2 adrenergic agonist (LABA) utilized in the management of chronic obstructive pulmonary disease (COPD) and asthma. Its therapeutic effect is primarily mediated through the stimulation of β2-adrenergic receptors on the surface of bronchial smooth muscle cells. This application note provides detailed protocols for in vitro assays to characterize the activity of this compound in human bronchial epithelial cells, a key cell type involved in airway function and inflammation. The primary assay focuses on the quantification of cyclic adenosine monophosphate (cAMP), the downstream second messenger of β2-adrenergic receptor activation. A secondary assay protocol to assess cell viability is also included to evaluate potential cytotoxic effects.

Mechanism of Action

Vilanterol is a selective agonist for the β2-adrenergic receptor.[1][2][3] Binding of Vilanterol to the receptor triggers a conformational change, leading to the activation of the associated stimulatory G-protein (Gs). The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP (cAMP).[1] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the relaxation of bronchial smooth muscle and bronchodilation.

Data Summary

The following table summarizes the expected quantitative data from the described in vitro assays.

| Parameter | Cell Line | Value | Reference |

| pEC50 | BEAS-2B | 9.3 ± 0.3 (for Milveterol, a similar ULABA) | |

| Intrinsic Activity | BEAS-2B | 87 ± 9% (for Milveterol, a similar ULABA) |

Note: Specific EC50 and intrinsic activity values for this compound in human bronchial epithelial cells were not explicitly found in the searched literature. The provided data for Milveterol, another ultra-long-acting β-agonist, can serve as a reference point for designing dose-response experiments for Vilanterol.

Signaling Pathway Diagram

Caption: this compound Signaling Pathway.

Experimental Workflow Diagram

Caption: In Vitro Assay Experimental Workflow.

Detailed Experimental Protocols

Protocol 1: cAMP Accumulation Assay in Human Bronchial Epithelial Cells (BEAS-2B)

This protocol is designed to measure the dose-dependent increase in intracellular cAMP levels in BEAS-2B cells upon treatment with this compound.

Materials and Reagents:

-

Human Bronchial Epithelial Cell Line (e.g., BEAS-2B, ATCC® CRL-9609™)

-

Bronchial Epithelial Cell Growth Medium (BEGM™) BulletKit™ (Lonza, CC-3170)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin Solution

-

Trypsin-EDTA Solution

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

This compound powder

-

Dimethyl Sulfoxide (DMSO)

-

Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

-

cAMP Assay Kit (e.g., GloSensor™ cAMP Assay - Promega, HTRF cAMP Assay - Cisbio)

-

White, opaque 96-well cell culture plates

-

Luminometer or HTRF-compatible plate reader

Procedure:

-

Cell Culture and Seeding:

-

Culture BEAS-2B cells in BEGM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Subculture cells every 2-3 days, or when they reach 80-90% confluency.

-

For the assay, detach cells using Trypsin-EDTA and resuspend in fresh medium.

-

Seed the cells into a white, opaque 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

-

Preparation of this compound Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in assay buffer (e.g., HBSS or PBS with 0.1% BSA) to obtain a range of concentrations. A suggested starting range, based on similar compounds, is 10⁻¹² M to 10⁻⁶ M.

-

Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

-

-

Cell Treatment:

-

Carefully remove the culture medium from the wells.

-

Wash the cells once with 100 µL of pre-warmed PBS.

-

Add 90 µL of assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well and incubate for 30 minutes at 37°C to prevent cAMP degradation.

-

Add 10 µL of the this compound serial dilutions or vehicle control to the respective wells.

-

Incubate the plate for 30 minutes at 37°C.

-

-

cAMP Measurement:

-

Follow the specific instructions provided with your chosen cAMP assay kit. For example, for the GloSensor™ cAMP Assay, this will involve adding the GloSensor™ cAMP Reagent and equilibrating before measuring luminescence. For an HTRF assay, lysis buffer and detection reagents will be added sequentially.

-

Measure the signal (luminescence or fluorescence ratio) using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

-

Protocol 2: Cytotoxicity Assay (MTT Assay) in Human Bronchial Epithelial Cells (BEAS-2B)

This protocol assesses the effect of this compound on the viability of BEAS-2B cells.

Materials and Reagents:

-

All materials listed in Protocol 1, except for the cAMP assay kit and PDE inhibitor.

-

Clear, 96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding and Treatment:

-

Follow steps 1.1 and 1.2 from Protocol 1, but use a clear 96-well plate.

-

After the 24-hour incubation for cell attachment, remove the medium and add 100 µL of fresh culture medium containing the desired concentrations of this compound (e.g., from 10⁻⁹ M to 10⁻⁴ M, including a vehicle control).

-

Incubate the cells for 24 hours at 37°C and 5% CO2.

-

-

MTT Assay:

-

After the 24-hour treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

Carefully remove the medium from the wells.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate spectrophotometer. Use a reference wavelength of 630 nm to subtract background absorbance.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to determine if the compound exhibits cytotoxic effects at the tested concentrations.

-

Conclusion

These detailed protocols provide a robust framework for the in vitro characterization of this compound in human bronchial epithelial cells. The cAMP accumulation assay is a direct measure of the compound's on-target activity, while the cytotoxicity assay provides essential information regarding its safety profile at the cellular level. Adherence to these protocols will enable researchers and drug development professionals to obtain reliable and reproducible data on the pharmacological properties of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. An analysis of glucocorticoid receptor-mediated gene expression in BEAS-2B human airway epithelial cells identifies distinct, ligand-directed, transcription profiles with implications for asthma therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. texaschildrens.org [texaschildrens.org]

Application Notes and Protocols for Establishing Animal Models of COPD for Vilanterol Acetate Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for establishing relevant animal models of Chronic Obstructive Pulmonary Disease (COPD) to evaluate the efficacy of Vilanterol Acetate. The methodologies are designed to create robust and reproducible models that mimic key features of human COPD, allowing for the assessment of therapeutic interventions.

Introduction to this compound and COPD Animal Models

Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent airflow limitation.[1] Key pathological features include chronic inflammation, emphysema (destruction of alveoli), and small airway remodeling.[2][3] Animal models are indispensable tools for understanding the pathophysiology of COPD and for the preclinical evaluation of new therapeutics like this compound.[1][4]

This compound is a long-acting beta-2 adrenergic agonist (LABA) that induces bronchodilation by relaxing the airway smooth muscle. Its mechanism of action involves the activation of β2-adrenergic receptors, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activation.

This document outlines protocols for three commonly used COPD animal models: cigarette smoke-induced, lipopolysaccharide (LPS)-induced, and elastase-induced emphysema. The choice of model depends on the specific aspect of COPD and the therapeutic mechanism being investigated.

This compound Signaling Pathway

The binding of this compound to the β2-adrenergic receptor initiates a signaling cascade that results in bronchodilation.

Experimental Protocols

Cigarette Smoke (CS)-Induced COPD Model

This model is considered the gold standard as it closely mimics the primary etiology of human COPD. It induces chronic inflammation, emphysema, and airway remodeling over a prolonged exposure period.

Materials:

-

Animals: C57BL/6 mice or Sprague-Dawley rats

-

Whole-body inhalation exposure system

-

Standard research cigarettes (e.g., 3R4F from the University of Kentucky)

-

Compressed air source

Protocol:

-

Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

-

Exposure: Place animals in the inhalation chamber.

-